4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine
CAS No.: 2201737-02-0
Cat. No.: VC5984793
Molecular Formula: C9H13N3O2
Molecular Weight: 195.222
* For research use only. Not for human or veterinary use.
![4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine - 2201737-02-0](/images/structure/VC5984793.png)
Specification
CAS No. | 2201737-02-0 |
---|---|
Molecular Formula | C9H13N3O2 |
Molecular Weight | 195.222 |
IUPAC Name | 4-(2-methylpyrimidin-4-yl)oxyoxolan-3-amine |
Standard InChI | InChI=1S/C9H13N3O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3 |
Standard InChI Key | RNIAWSNRBTZTDJ-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=N1)OC2COCC2N |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine, reflects its two primary components:
-
Oxolane (tetrahydrofuran) ring: A five-membered oxygen-containing cyclic ether with an amine group (-NH<sub>2</sub>) at the 3-position.
-
2-Methylpyrimidin-4-yloxy group: A pyrimidine ring substituted with a methyl group at position 2 and linked to the oxolane ring via an ether bond at position 4.
Molecular Formula and Weight
Based on structural analysis:
-
Molecular Formula: C<sub>9</sub>H<sub>13</sub>N<sub>3</sub>O<sub>2</sub>
-
Molecular Weight: 209.23 g/mol
Key Structural Attributes
-
Oxolane Ring: The saturated oxygen ring enhances solubility in polar solvents compared to aromatic systems .
-
Pyrimidine Moiety: The electron-deficient pyrimidine ring may participate in hydrogen bonding and π-π stacking interactions, common in bioactive molecules .
-
Stereochemistry: The 3-amine and 4-oxy substituents on the oxolane ring introduce potential stereoisomerism, though specific configurations remain uncharacterized in existing literature.
Synthesis and Structural Optimization
While no direct synthesis protocols for this compound are documented, analogous methodologies from related pyrimidine and oxolane derivatives suggest viable routes:
Synthetic Pathway (Hypothetical)
-
Oxolane Intermediate Preparation:
-
Pyrimidine Coupling:
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution at the pyrimidine’s 4-position requires careful control of reaction conditions .
-
Steric Hindrance: The methyl group at position 2 may limit accessibility for coupling reactions .
Physicochemical Properties
Calculated Properties
Property | Value |
---|---|
LogP (Partition Coefficient) | 0.89 (Predicted, moderate lipophilicity) |
Water Solubility | 12.7 mg/mL (Estimated) |
pKa (Amine Group) | ~8.5 (Weak base) |
Spectroscopic Data (Hypothetical)
-
<sup>1</sup>H NMR:
-
IR:
Parameter | Prediction |
---|---|
Hepatotoxicity | Low risk |
hERG Inhibition | Unlikely (No aromatic amines) |
Bioavailability | ~65% (Moderate) |
Toxicity Concerns
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume